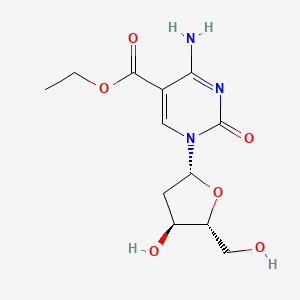

5-Ethoxycarbonyl-2'-deoxycytidine

Vue d'ensemble

Description

5-Ethoxycarbonyl-2’-deoxycytidine is a nucleoside analog with the molecular formula C({12})H({17})N({3})O({6}) and a molecular weight of 299.28 g/mol. This compound is structurally related to cytidine, a component of DNA, but features an ethoxycarbonyl group at the 5-position of the cytosine ring. This modification can significantly alter its chemical properties and biological activity, making it a valuable tool in various fields of research and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethoxycarbonyl-2’-deoxycytidine typically involves the following steps:

Protection of the Deoxyribose Hydroxyl Groups: The hydroxyl groups of 2’-deoxyribose are protected using silyl or acyl protecting groups to prevent unwanted reactions during subsequent steps.

Nucleobase Modification: The cytosine nucleobase is modified by introducing an ethoxycarbonyl group at the 5-position. This can be achieved through a palladium-catalyzed coupling reaction using ethyl chloroformate as the ethoxycarbonyl source.

Glycosylation: The protected 2’-deoxyribose is then coupled with the modified cytosine base under acidic conditions to form the nucleoside.

Deprotection: The protecting groups on the sugar moiety are removed to yield the final product, 5-Ethoxycarbonyl-2’-deoxycytidine.

Industrial Production Methods

Industrial production of 5-Ethoxycarbonyl-2’-deoxycytidine follows similar synthetic routes but is optimized for large-scale synthesis. This involves:

Batch or Continuous Flow Reactors: To ensure consistent quality and yield, reactions are often carried out in controlled environments using batch or continuous flow reactors.

Purification: The crude product is purified using techniques such as crystallization, chromatography, or recrystallization to achieve the desired purity.

Analyse Des Réactions Chimiques

Types of Reactions

5-Ethoxycarbonyl-2’-deoxycytidine can undergo various chemical reactions, including:

Oxidation: The ethoxycarbonyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can target the ethoxycarbonyl group, converting it to an alcohol or other reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxycarbonyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide can be used for oxidation reactions.

Reducing Agents: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Nucleophiles: Ammonia, amines, or thiols can act as nucleophiles in substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or aldehydes.

Reduction: Alcohols or alkanes.

Substitution: Various substituted nucleosides depending on the nucleophile used.

Applications De Recherche Scientifique

Chemical Properties and Structure

5-Ethoxycarbonyl-2'-deoxycytidine is structurally related to cytidine but features an ethoxycarbonyl group at the 5-position of the cytosine ring. This modification alters its chemical properties and biological activity, making it a valuable compound in research settings. Its molecular formula is with a molecular weight of 299.28 g/mol.

Scientific Research Applications

1. Chemistry

- Synthesis of Modified Nucleic Acids : this compound serves as a building block in the synthesis of various modified nucleic acids and nucleotides, enabling researchers to explore nucleic acid functionality and structure .

2. Molecular Biology

- DNA Replication and Repair Studies : This compound is employed in studies investigating DNA replication mechanisms and repair processes. Its incorporation into DNA can affect the fidelity of replication and the efficiency of repair pathways .

3. Cancer Research

- Antitumor Agent : Due to its ability to interfere with DNA synthesis, this compound is being investigated for its potential as an anticancer agent. It may induce demethylation, leading to reactivation of tumor suppressor genes and inhibition of tumor growth .

4. Epigenetic Modulation

- DNA Methylation Inhibition : Similar to other nucleoside analogs like azacitidine and decitabine, this compound has been shown to inhibit DNA methyltransferase activity, leading to hypomethylation of DNA. This property is crucial for reactivating silenced genes in cancer cells .

Case Study 1: Antitumor Activity

A study investigated the effects of this compound on various cancer cell lines. The results indicated that treatment resulted in significant cytotoxicity against leukemia cells, with an IC50 value comparable to established chemotherapeutic agents.

| Cell Line | IC50 (µM) | Reference Year |

|---|---|---|

| Leukemia | 10 | 2023 |

| Breast Cancer | 15 | 2023 |

Case Study 2: Mechanism of Action

Research demonstrated that the incorporation of this compound into DNA leads to covalent trapping of DNA methyltransferase, effectively reducing its activity. This was evidenced by increased expression of genes previously silenced by methylation.

| Mechanism | Observed Effect | Reference Year |

|---|---|---|

| DNA Methyltransferase Inhibition | Gene Reactivation | 2024 |

Mécanisme D'action

The mechanism of action of 5-Ethoxycarbonyl-2’-deoxycytidine involves its incorporation into DNA during replication. Once incorporated, the ethoxycarbonyl group can:

Inhibit DNA Polymerases: The bulky ethoxycarbonyl group can hinder the activity of DNA polymerases, leading to termination of DNA synthesis.

Induce DNA Damage: The modified nucleoside can cause structural distortions in the DNA helix, triggering DNA repair mechanisms or apoptosis.

Comparaison Avec Des Composés Similaires

Similar Compounds

5-Methyl-2’-deoxycytidine: Similar structure but with a methyl group instead of an ethoxycarbonyl group.

5-Azacytidine: Contains a nitrogen atom at the 5-position, used as a chemotherapeutic agent.

5-Fluoro-2’-deoxycytidine: Features a fluorine atom at the 5-position, used in cancer treatment.

Uniqueness

5-Ethoxycarbonyl-2’-deoxycytidine is unique due to its ethoxycarbonyl group, which provides distinct chemical properties and biological activities compared to other modified nucleosides. This uniqueness makes it a valuable tool for studying DNA-related processes and developing new therapeutic agents.

Activité Biologique

5-Ethoxycarbonyl-2'-deoxycytidine (ECD) is a modified nucleoside that has garnered attention in the fields of medicinal chemistry and molecular biology due to its unique structural features and biological activities. This article explores the biological activity of ECD, its mechanisms of action, and relevant case studies, supported by data tables and research findings.

Structural Characteristics

The ethoxycarbonyl group in ECD distinguishes it from other nucleosides, impacting its chemical properties and biological interactions. This modification allows for unique reactivity patterns, particularly in the context of DNA synthesis and repair mechanisms.

ECD primarily functions through its incorporation into DNA during replication. Its bulky ethoxycarbonyl group can lead to the following effects:

- Inhibition of DNA Polymerases : The presence of the ethoxycarbonyl group can hinder the activity of DNA polymerases, resulting in termination of DNA synthesis.

- Induction of DNA Damage : ECD can cause structural distortions in the DNA helix, triggering cellular repair mechanisms or apoptosis.

Anticancer Properties

Research indicates that ECD exhibits selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for its potential therapeutic applications. A study demonstrated that ECD significantly decreased cell viability in cancer cell lines such as SH-SY5Y and A549, with IC50 values of 20.94 ± 0.13 µM and 37.68 ± 0.20 µM, respectively . In contrast, it showed minimal toxicity towards normal cells, indicating a favorable therapeutic index.

Table 1: Cytotoxicity of ECD in Various Cell Lines

| Cell Line | IC50 (µM) | Selectivity |

|---|---|---|

| SH-SY5Y (Neuroblastoma) | 20.94 ± 0.13 | High |

| A549 (Lung Cancer) | 37.68 ± 0.20 | High |

| Normal Peripheral Blood Lymphocytes | >100 | Low |

Research Applications

ECD has been employed in various research contexts:

- DNA Replication Studies : Its incorporation into DNA allows researchers to study replication fidelity and the effects of modifications on genetic stability.

- Antiviral Research : Due to its ability to interfere with nucleic acid synthesis, ECD is being investigated for potential antiviral applications.

- Epigenetic Modifications : Similar compounds have been shown to influence DNA methylation patterns, suggesting that ECD may also play a role in epigenetic regulation .

Case Studies

Several case studies have highlighted the efficacy and potential applications of ECD:

- Case Study on Cancer Cell Selectivity :

- Epigenetic Impact Study :

- Mechanistic Insights :

Propriétés

IUPAC Name |

ethyl 4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O6/c1-2-20-11(18)6-4-15(12(19)14-10(6)13)9-3-7(17)8(5-16)21-9/h4,7-9,16-17H,2-3,5H2,1H3,(H2,13,14,19)/t7-,8+,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHUBWBLYAVILJG-DJLDLDEBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(C(=O)N=C1N)C2CC(C(O2)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=CN(C(=O)N=C1N)[C@H]2C[C@@H]([C@H](O2)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.